molecular formula C21H26N2O3S B2802478 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide CAS No. 941961-00-8

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide

Cat. No. B2802478
M. Wt: 386.51
InChI Key: YAUYNGUWJGVINQ-UHFFFAOYSA-N
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Description

“N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide” is a complex organic compound. It contains a benzenesulfonyl group, a dihydroquinoline group, and a dimethylbutanamide group . The compound is likely to be a part of a larger class of compounds known as sulfonamides, which are known for their significant functions in organic and medicinal chemistry .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of benzenesulfonyl derivatives with appropriate amines or alcohols . A specific method for the synthesis of this compound is not available in the literature, but it might involve the reaction of a 3,4-dihydro-2H-quinolin-6-ylamine with a benzenesulfonyl chloride, followed by a reaction with 3,3-dimethylbutanoic acid .


Chemical Reactions Analysis

The compound, being a sulfonamide derivative, is likely to undergo reactions typical of sulfonamides. This includes reactions with bases, nucleophiles, and electrophiles . The benzenesulfonyl group in particular is known to react with compounds containing reactive N-H and O-H bonds .

Scientific Research Applications

Antimicrobial and Anticancer Applications

N-substituted quinoline derivatives, including those with benzenesulfonamide moieties, have been researched for their potential applications in antimicrobial and anticancer treatments. For instance, certain quinoline clubbed with sulfonamide derivatives exhibited significant activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019). Moreover, specific N-(quinolin-8-yl) benzenesulfonamide derivatives displayed promising anticancer activity against various cancer cell lines (European journal of medicinal chemistry, 2010).

Bioorganic Chemistry and Molecular Structure Studies

These compounds have also been central in studies focusing on their synthesis, molecular structure, and analysis. For example, the synthesis of N-(quinolin-8-yl) benzenesulfonamide derivatives and their structural characterization by NMR and mass spectroscopy have provided insights into their potential chemical applications (Journal of Guangdong Pharmaceutical University, 2015). Additionally, research on the synthesis and structural analysis of various N-acylhydrazones based on quinoline derivatives has contributed to the understanding of their conformational characteristics (Molecules, 2021).

Fluorescent Probes and Chemical Reactivity

Research has also been conducted on the use of quinoline derivatives as fluorescent probes, as demonstrated in the design and synthesis of specific probes for zinc ions (Inorganic chemistry, 2010). Furthermore, studies on the synthesis and reactivity of N-quinolin-8-yl-arylsulfonamides have provided valuable information on their potential in chemical reactions, including cyclocondensation processes (Chemistry of Heterocyclic Compounds, 2008).

Green Chemistry and Catalysis

In green chemistry, the eco-friendly synthesis of quinoxaline derivatives, including those with sulfonamide groups, has been explored for their antibacterial properties (Research on Chemical Intermediates, 2017). Additionally, the application of these compounds in catalysis has been demonstrated in the synthesis of half-sandwich ruthenium complexes with potential in transfer hydrogenation processes (European Journal of Inorganic Chemistry, 2013).

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-21(2,3)15-20(24)22-17-11-12-19-16(14-17)8-7-13-23(19)27(25,26)18-9-5-4-6-10-18/h4-6,9-12,14H,7-8,13,15H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUYNGUWJGVINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide

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